tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Description
Crystallographic Analysis and Molecular Geometry
The three-dimensional molecular structure of tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione has been extensively characterized through X-ray crystallographic analysis, revealing a distinctive bicyclic architecture. The compound features a fused ring system consisting of two six-membered rings sharing a common nitrogen-carbon bond, with the overall structure adopting a boat-like conformation due to the saturated nature of the bridging carbons. Crystallographic data indicates that the bicyclic core maintains planarity within experimental error, with the two carbonyl groups positioned at the 1 and 4 positions of the pyrazine rings.
The molecular geometry exhibits characteristic bond lengths and angles consistent with typical pyrazine derivatives. The carbon-nitrogen bonds within the ring system range from 1.32 to 1.48 angstroms, reflecting the mixed single and partial double bond character inherent in the aromatic-aliphatic hybrid structure. The carbonyl carbon-oxygen bonds measure approximately 1.23 angstroms, indicating typical amide carbonyl character. Bond angles around the nitrogen atoms vary between 108 and 120 degrees, demonstrating the influence of ring strain and electronic effects on the molecular geometry.
Intermolecular interactions in the crystal lattice reveal significant hydrogen bonding networks involving the carbonyl oxygen atoms and adjacent nitrogen-hydrogen bonds. These interactions contribute to the overall stability of the crystal structure and influence the compound's physical properties, including melting point and solubility characteristics. The crystal packing demonstrates efficient space filling with molecules arranged in layers that maximize van der Waals interactions while minimizing steric repulsion.
Properties
IUPAC Name |
3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-6-4-9-7(12)5-3-8-1-2-10(5)6/h5,8H,1-4H2,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVSPOJGBBOZGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione typically involves the construction of the bicyclic pyrazino ring system through intramolecular cyclization of appropriate diamine and diketone precursors or via condensation reactions involving amino acid derivatives and diketopiperazines.
Reported Synthetic Routes
Cyclization of Diamino Precursors with Diketones
- Starting Materials: 1,2-diaminoethane derivatives or pyrazine-based diamines and diketones such as glyoxal or related dicarbonyl compounds.
- Reaction Conditions:
- Solvent: Often polar solvents such as ethanol, methanol, or water.
- Temperature: Mild heating (50–100 °C) to facilitate ring closure.
- Catalysts: Acidic or basic catalysts may be used to promote cyclization.
- Mechanism: The diamine nucleophilically attacks the diketone carbonyls, forming imine intermediates that subsequently cyclize and tautomerize to yield the bicyclic diketone structure.
- Yields: Moderate to good yields (50–85%) depending on reaction conditions and purity of starting materials.
- Notes: This method allows for structural variation by changing the diamine or diketone components.
Synthesis via Diketopiperazine Intermediates
- Starting Materials: Diketopiperazines derived from amino acids (e.g., cyclization of dipeptides).
- Reaction Conditions:
- Heating under reflux in solvents like toluene or xylene to promote ring closure and dehydration.
- Use of dehydrating agents or coupling reagents to facilitate cyclization.
- Mechanism: Intramolecular amide bond formation followed by ring fusion generates the pyrazino[1,2-a]pyrazine core.
- Advantages: High regioselectivity and stereochemical control.
- Limitations: Requires access to suitable amino acid derivatives.
- Yields: Typically high (70–90%) with optimized protocols.
Alternative Routes from Pyrazine Derivatives
Representative Reaction Conditions and Data
| Method | Starting Materials | Solvent | Temperature (°C) | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Diamine + Diketone Cyclization | 1,2-Diaminoethane + glyoxal | Ethanol | 60–80 | Acid catalyst (HCl) | 60–80 | Simple, scalable |
| Diketopiperazine Route | Amino acid derivatives | Toluene | Reflux (~110) | Dehydrating agent | 75–90 | High purity, stereoselective |
| Multi-step Pyrazine Derivative | Substituted pyrazines | Various | 50–120 | Reduction + Cyclization | 50–70 | Patent-based, more complex |
Research Findings and Analysis
- The bicyclic structure's formation is sensitive to reaction pH and temperature; acidic conditions favor cyclization but may lead to side reactions if too harsh.
- The diketopiperazine route is preferred for pharmaceutical applications due to better control of stereochemistry and purity.
- Patents indicate that modifications on the pyrazino ring can be introduced by varying substituents on starting diamines or diketones, enabling the synthesis of derivatives with potential biological activity.
- Purification is commonly achieved by recrystallization or chromatography, with product purity typically exceeding 95% for research-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Scientific Research Applications
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its pharmacological effects . The exact mechanism can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
- Structure: Replaces the pyrazino ring with a pyrrolo ring (5-membered vs. 6-membered nitrogen-containing rings).
- Bioactivity : Isolated from Streptomyces and Bacillus species, these derivatives exhibit antioxidant , anticancer , and antimicrobial activities. For example, hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione contributes to antioxidant properties in Streptomyces mangrovisoli .
Pyrido[1,2-a]pyrazine-1,4-diones
- Structure : Incorporates a pyridine ring fused to pyrazine. Example: 2-(4-Chloro-5-cyclopentyloxy-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione.
- Bioactivity : Demonstrates herbicidal activity due to halogenated aryl substituents enhancing target binding in plants .
- Key Difference: The pyridine ring introduces aromaticity and electron-withdrawing effects, improving agrochemical potency compared to non-aromatic analogs .
Imidazo[1,2-a]pyrazine Derivatives
- Structure : Features an imidazole ring fused to pyrazine. Example: 8-(1-piperazinyl)imidazo[1,2-a]pyrazine.
- Bioactivity : Exhibits selective alpha-2 adrenergic receptor affinity (e.g., compound 2a is 70× more selective for alpha-2 than alpha-1 receptors) .
- Key Difference : The imidazole ring enhances planarity and hydrogen-bonding capacity, critical for receptor interaction .
Tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones
- Structure : Substitutes pyrazine with pyrimidine (two nitrogen atoms at 1,3-positions).
- Bioactivity : Explored for antitumor applications , with substituents like trifluoromethyl groups modulating cytotoxicity .
- Key Difference : Pyrimidine’s electronic properties alter binding to enzymatic targets like kinases .
Structural and Functional Analysis Table
Key Research Findings
- Stereochemical Sensitivity: The pyrazino[1,2-a]pyrazine scaffold’s activity depends on the (1S,9aS)-configuration, as epimerization at C-9a reduces efficacy .
- Substituent Impact : Alkyl groups (e.g., 2-methylpropyl) enhance antioxidant activity in pyrrolo derivatives, while halogenated aryl groups boost herbicidal potency in pyrido analogs .
- Receptor Selectivity: Imidazo derivatives achieve >70× alpha-2 receptor selectivity via piperazinyl group placement, a feature absent in non-imidazo analogs .
Biological Activity
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1256642-92-8
- Synonyms : this compound
The compound features a unique bicyclic structure that contributes to its interaction with biological targets. Its molecular configuration allows for various substitutions that can enhance its biological efficacy.
1. Antiviral Activity
Recent studies have explored the antiviral potential of compounds related to this compound. Notably, derivatives have shown activity against viruses such as Hepatitis C (HCV) and Dengue virus (DENV). For instance:
- Compound 36 , a derivative featuring the pyrazine scaffold, exhibited an EC of 1.6 μM against HCV genotype 1b and demonstrated a high genetic barrier to resistance .
| Compound | Target Virus | EC (μM) | Selectivity Index |
|---|---|---|---|
| 36 | HCV 1b | 1.6 | High |
| - | DENV | 2.57 | Moderate |
2. Nephroprotective Effects
A study evaluated the nephroprotective properties of a pyridazinone derivative with a tetrahydroimidazo[1,2-a]pyrazine scaffold in a rat model of hypertension-induced renal injury. The results indicated that oral administration significantly reduced blood pressure and proteinuria while protecting podocyte integrity .
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- TRPC5 Inhibition : The compound acts as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel, which plays a role in calcium signaling and is implicated in renal pathologies .
Case Study: TRPC5 Inhibition
In vitro assays using HEK-293 cells expressing TRPC5 demonstrated that tetrahydro derivatives could effectively inhibit calcium mobilization. The most promising compound showed comparable affinity to established TRPC5 inhibitors while maintaining favorable pharmacokinetic properties .
Cytotoxicity Assessment
Cytotoxicity assays conducted alongside antiviral evaluations indicated that the tested compounds had acceptable safety profiles at therapeutic concentrations. This dual evaluation is crucial for establishing the viability of these compounds as potential therapeutics.
Q & A
Q. Key Considerations :
- Optimize reaction conditions (temperature, solvent) to minimize epimerization at bridgehead carbons, which can alter stereochemical outcomes .
- Validate stereochemistry via ROESY NMR or X-ray crystallography .
How can researchers characterize tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione derivatives experimentally?
Q. Analytical Methods :
- Mass Spectrometry (MS) : Use electron ionization (EI) or GC-MS to confirm molecular weight and fragmentation patterns. For example, NIST databases report non-polar column retention indices (RI) and MS spectra for hexahydro derivatives .
- NMR Spectroscopy : - and -NMR are critical for structural elucidation. Key signals include:
- δ 3.1–4.3 ppm : Protons on the piperazine/pyrrolidine rings.
- δ 1.2–2.0 ppm : Alkyl substituents (e.g., isopropyl or cyclohexyl groups) .
- Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) resolves stereoisomers and impurities .
Data Interpretation Tip : Cross-reference experimental spectra with NIST or published datasets to resolve ambiguities .
What biological activities have been reported for this scaffold, and what mechanisms underpin them?
Q. Reported Bioactivities :
- Antimicrobial : The 3-isopropylhexahydro derivative from Rhodococcus sp. VLD-10 inhibits Bacillus subtilis and Escherichia coli (MIC: 12.5–25 µg/mL) via membrane disruption .
- Anti-inflammatory : Pyrazole-conjugated imidazo[1,2-a]pyrazine derivatives (e.g., compound 3h ) inhibit NF-κB (IC: 1.02 µmol/L), reducing pro-inflammatory cytokines (TNF-α, IL-6) in sepsis models .
- Antioxidant/Anticancer : Pyrrolo[1,2-a]pyrazine-1,4-diones from Streptomyces spp. exhibit radical scavenging and cytotoxic effects against triple-negative breast cancer cells (MDA-MB-468) .
Q. Mechanistic Insights :
- NF-κB pathway : Derivatives disrupt IκBα phosphorylation, preventing nuclear translocation of p65 .
- Oxidative stress modulation : Upregulation of SOD and suppression of MDA/MPO levels indicate ROS scavenging .
How do structural modifications influence the bioactivity of this scaffold?
Q. Structure-Activity Relationship (SAR) Findings :
- Substituent Position :
- Stereochemistry :
- (S)-configuration at bridgehead carbons (e.g., C-9a) correlates with higher stability and target affinity .
Q. Design Recommendations :
- Introduce electron-withdrawing groups (e.g., nitro, chloro) to enhance electrophilicity and receptor binding .
- Avoid bulky substituents that sterically hinder ring puckering, critical for β-helix mimicry .
What challenges arise in maintaining stereochemical integrity during synthesis?
Q. Key Challenges :
- Epimerization : Under basic conditions, the C-9a stereocenter in tetrahydro-2H-pyrazino[1,2-a]pyrazine derivatives may racemize, favoring cis-protons at C-9a and C-1 .
- Temperature Sensitivity : High-temperature cyclization steps (e.g., >150°C) accelerate undesired stereochemical changes .
Q. Mitigation Strategies :
- Use low-temperature cyclization (e.g., 80–100°C) and chiral auxiliaries to preserve enantiopurity.
- Monitor reactions via TLC or inline FTIR to terminate before epimerization occurs.
How can computational methods aid in optimizing derivatives of this scaffold?
Q. Computational Approaches :
- Molecular Docking : Predict binding modes to targets like NF-κB (PDB: 1NFK) or bacterial membranes. For example, pyrazole-imidazo derivatives show hydrogen bonding with Lys145 and Tyr57 residues .
- QSAR Modeling : Correlate logP, polar surface area, and H-bond donors with bioactivity. Derivatives with clogP 2.5–3.5 exhibit optimal membrane permeability .
- MD Simulations : Assess conformational stability of the diketopiperazine ring under physiological conditions .
Q. Software Tools :
- AutoDock Vina for docking.
- Gaussian 16 for DFT-based geometry optimization.
How can conflicting bioactivity data across studies be reconciled?
Q. Case Example :
- Antimicrobial vs. Anticancer Activity : Derivatives with identical cores but differing substituents (e.g., 3-isopropyl vs. 4-chlorophenyl) may target distinct pathways. Rhodococcus-derived compounds act on bacterial membranes , while Streptomyces derivatives induce apoptosis in cancer cells via ROS .
Q. Resolution Strategies :
- Dose-Response Curves : Compare IC/MIC values under standardized assays (e.g., CLSI guidelines).
- Target Validation : Use siRNA/CRISPR to confirm pathway specificity (e.g., NF-κB knockdown in sepsis models ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
